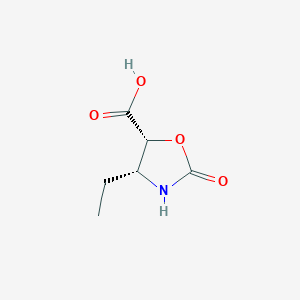
CAROB TREE CERNEL FLOUR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carob tree kernel flour is derived from the seeds of the carob tree (Ceratonia siliqua L.), a Mediterranean evergreen tree belonging to the Fabaceae family . The carob tree has been traditionally cultivated for its fruit, which is used in various food products. Carob tree kernel flour is known for its high nutritional value, containing proteins, fibers, and essential minerals . It is commonly used as a substitute for cocoa powder due to its similar taste but without the stimulating effects of caffeine and theobromine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carob tree kernel flour is typically produced by grinding the seeds of the carob tree. The seeds are first cleaned and dried, then roasted to enhance their flavor and nutritional properties . The roasted seeds are then ground into a fine powder, which is the carob tree kernel flour.
Industrial Production Methods: In industrial settings, the production of carob tree kernel flour involves several steps:
Harvesting: Carob pods are harvested when they are fully ripe.
Cleaning and Drying: The pods are cleaned to remove any impurities and then dried to reduce moisture content.
Roasting: The dried pods are roasted at controlled temperatures to enhance flavor and nutritional value.
Grinding: The roasted pods are ground into a fine powder using industrial grinders.
Sieving: The ground powder is sieved to obtain a uniform particle size.
Chemical Reactions Analysis
Carob tree kernel flour undergoes various chemical reactions, including:
Fermentation: Carob tree kernel flour can be fermented to produce various products such as lactic acid, mannitol, and ethanol.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using specific enzymes.
Fermentation: Microorganisms such as bacteria or yeast under anaerobic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Hydrolysis: Simple sugars such as glucose and fructose.
Fermentation: Lactic acid, mannitol, ethanol.
Scientific Research Applications
Carob tree kernel flour has a wide range of scientific research applications:
Chemistry: Used as a source of polyphenols and other bioactive compounds for studying antioxidant properties.
Industry: Utilized in the food industry as a natural thickener, stabilizer, and cocoa substitute.
Mechanism of Action
The bioactive compounds in carob tree kernel flour, such as polyphenols, exert their effects through various molecular targets and pathways:
Antioxidant Activity: Polyphenols scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-diabetic Effects: Compounds like pinitol enhance insulin sensitivity and regulate blood glucose levels.
Anti-obesity Effects: Polyphenols inhibit the activity of enzymes involved in fat synthesis and promote lipid metabolism.
Antihypertensive Effects: Flavonoids in carob tree kernel flour relax blood vessels and improve blood flow by modulating nitric oxide pathways.
Comparison with Similar Compounds
Carob tree kernel flour is unique compared to other similar compounds due to its high content of polyphenols and absence of caffeine and theobromine. Similar compounds include:
Cocoa Powder: Contains caffeine and theobromine, which have stimulating effects, unlike carob tree kernel flour.
Locust Bean Gum: Derived from the seeds of the carob tree, similar to carob tree kernel flour, but primarily used for its gelling properties.
Carob tree kernel flour stands out for its versatility, nutritional benefits, and wide range of applications in various fields.
Properties
CAS No. |
160552-72-7 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
0 |
Synonyms |
CAROB TREE CERNEL FLOUR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-amino-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170800.png)
![N-[3-(acetylamino)-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170803.png)

